5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Ethylsulfanyl Substitution: The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol or its derivatives.
Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine, in this case, 3-methylphenylamine.
Industrial Production Methods
Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
5-chloro-2-(ethylsulfanyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide: Similar structure with a 4-methylphenyl group instead of a 3-methylphenyl group.
Uniqueness
The unique combination of the ethylsulfanyl group and the 3-methylphenyl group in 5-chloro-2-(ethylsulfanyl)-N-(3-methylphenyl)pyrimidine-4-carboxamide may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H14ClN3OS |
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Molecular Weight |
307.8 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(3-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H14ClN3OS/c1-3-20-14-16-8-11(15)12(18-14)13(19)17-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,17,19) |
InChI Key |
QYUZXNFJJMUVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=C2)C)Cl |
Origin of Product |
United States |
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